5-bromo-3-nitro-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-3-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKAEVBTKRALDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedural Details
The synthesis, as detailed in patents CN105585529A and CN103570624A, follows a standardized protocol:
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Nitrogen Protection and Cooling : 5-Nitro-1H-indazole is dissolved in DMF under nitrogen, and the system is cooled to 7–11°C or -4–-5°C, depending on the variant.
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Bromine Addition : Bromine is added dropwise over 1–2 hours, maintaining temperatures below 15°C to ensure monobromination. The mass ratio of bromine to substrate ranges from 1:1 to 1.5:1.
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Post-Addition Incubation : The reaction mixture is stirred at 2–8°C or 0–-5°C for 1–3 hours, followed by gradual warming to 35–45°C or 35–40°C for 10–15 hours to drive the reaction to completion.
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Termination and Workup : Reaction progress is monitored via HPLC until residual 5-nitro-1H-indazole falls below 0.16%. The mixture is quenched with soft water, filtered, and washed to isolate the crude product.
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Recrystallization : The crude material is dissolved in 45–50% ethanolic solution, treated with activated carbon and EDTA to adsorb impurities, and recrystallized at <5°C to yield >95% pure product.
Table 1: Comparative Analysis of Bromination Protocols
Mechanistic Insights: Electrophilic Aromatic Substitution
The bromination mechanism involves the generation of a bromonium ion (Br⁺) from bromine in the polar aprotic DMF solvent. The nitro group at position 5 deactivates the indazole ring, favoring electrophilic attack at the meta position (C3) due to its electron-withdrawing nature. Kinetic control at low temperatures ensures monobromination, while elevated temperatures during incubation enhance reaction rates without promoting di-substitution.
Optimization Strategies for Enhanced Yield and Purity
Temperature Modulation
Lower initial temperatures (-5°C to 11°C) minimize side reactions, while gradual warming to 35–45°C ensures complete conversion. Studies indicate that exceeding 45°C risks decomposition of the nitro group, reducing yield.
Solvent Selection
DMF is preferred for its ability to stabilize ionic intermediates and dissolve both organic substrates and bromine. Alternatives like dichloromethane or acetic acid result in lower yields (70–80%) due to poor bromine solubility or protonation of the indazole ring.
Stoichiometric Considerations
A 1.5:1 bromine-to-substrate ratio achieves optimal conversion without excess bromine, which complicates purification. Sub-stoichiometric bromine (1:1) leaves unreacted starting material, necessitating costly rework.
Table 2: Impact of Bromine Ratio on Yield
| Br:Substrate Ratio | Yield (%) | Purity (%) |
|---|---|---|
| 1:1 | 85 | 92 |
| 1.25:1 | 92 | 94 |
| 1.5:1 | 95 | 95 |
Purification and Isolation Techniques
Crude 3-bromo-5-nitro-1H-indazole typically contains residual DMF, bromine, and oligomeric byproducts. Recrystallization from ethanolic solution (45–50% ethanol) at <5°C achieves >99% purity. Activated carbon (0.5–1% w/w) and EDTA (0.1% w/w) adsorb colored impurities and metal ions, respectively.
Industrial Scalability and Economic Viability
The described method is cost-effective, with raw material expenses dominated by 5-nitro-1H-indazole (~$120/kg) and bromine (~$8/kg). At a 95% yield, the production cost per kilogram of product is approximately $135, compared to $180–$200 for alternative routes. The process is amenable to continuous flow reactors, reducing batch cycle times by 30%.
Challenges and Mitigation Strategies
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Bromine Handling : Bromine’s toxicity and corrosivity necessitate specialized equipment (e.g., glass-lined reactors). Substitutes like N-bromosuccinimide (NBS) were tested but resulted in lower yields (60–70%).
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Temperature Sensitivity : Exothermic bromine addition requires precise jacketed reactor control to avoid thermal runaway.
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Byproduct Formation : Polybrominated byproducts (<2%) are removed via recrystallization, ensuring compliance with pharmacopeial standards .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-nitro-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives with different chemical and physical properties.
Scientific Research Applications
5-bromo-3-nitro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of specific chemical modifications on biological systems.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Bromo-Nitro Indazole Derivatives
These compounds share the indazole scaffold with bromine and nitro groups at varying positions:
Key Observations :
- Positional Isomerism : The bromine and nitro group positions significantly influence reactivity. For example, 3-bromo-5-nitro-1H-indazole (CAS: 67400-25-3) is commercially available, while the 5-bromo-3-nitro isomer (CAS: 921609-47-4) is less documented, suggesting synthetic challenges .
- Reactivity : The nitro group’s electron-withdrawing nature deactivates the indazole ring, directing electrophilic substitution to specific positions. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery workflows.
Alkyl-Substituted Bromo Indazoles
Alkylation modifies solubility and biological activity:
Key Observations :
Nitroindazolin-3-one Derivatives
These compounds feature a fused indazolinone ring with nitro and benzyl substituents:
Key Observations :
- High Yields: Nitroindazolinones are synthesized in >90% yields via condensation reactions, indicating robust synthetic protocols .
- Thermal Stability : Higher melting points (139–213°C) suggest crystalline stability, advantageous for formulation.
Q & A
Advanced Research Question
Library Design : Synthesize derivatives with systematic variations (e.g., halogens, alkyl chains, heterocycles) .
Data Collection : Measure multiple endpoints (e.g., IC₅₀, LogP, solubility) to build a quantitative SAR (QSAR) model.
Computational Tools : Use Schrödinger Suite or MOE for 3D-QSAR (CoMFA/CoMSIA) to map pharmacophores .
Validation : Cross-check predictions with in vitro assays and crystallographic binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
